![molecular formula C16H15N3O3S B2466037 Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105226-43-4](/img/structure/B2466037.png)
Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Antimicrobial Activities
One significant area of application for compounds related to Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves antimicrobial activities. Research conducted by Başoğlu et al. (2013) on azole derivatives, which share a similar heterocyclic structure, demonstrated antimicrobial activity against various microorganisms. These compounds were synthesized starting from furan-2-carbohydrazide, leading to the creation of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, some of which displayed significant antimicrobial properties (Başoğlu et al., 2013).
Catalyzed Synthesis Processes
The compound and its derivatives have been utilized in catalyzed synthesis processes. For instance, In(OTf)3 catalyzed the tandem aza-Piancatelli rearrangement/Michael reaction, facilitating the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from Furan-2-yl(phenyl)methanol derivatives. This method highlighted good yields, high selectivity, and short reaction times, underscoring the efficiency of using such catalytic processes (Reddy et al., 2012).
Anti-inflammatory and Antibacterial Agents
Novel pyrazoline derivatives showing potent anti-inflammatory and antibacterial activities have been synthesized, incorporating the furan-2-yl moiety. The study by Ravula et al. (2016) demonstrated that these compounds, synthesized using both conventional and microwave irradiation methods, exhibited high anti-inflammatory and antibacterial activities, with certain compounds showing particularly strong effects. This research indicates the potential for developing new therapeutic agents based on this chemical structure (Ravula et al., 2016).
Anticancer and Antiangiogenic Effects
Further research into thioxothiazolidin-4-one derivatives, which include the furan-2-yl group, has shown promising anticancer and antiangiogenic effects in mouse tumor models. The study conducted by Chandrappa et al. (2010) explored the synthesis of these compounds and their efficacy in inhibiting tumor growth and angiogenesis, suggesting potential applications in cancer therapy (Chandrappa et al., 2010).
properties
IUPAC Name |
furan-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16(12-5-2-8-21-12)19-7-1-4-11(10-19)14-17-18-15(22-14)13-6-3-9-23-13/h2-3,5-6,8-9,11H,1,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOCNXMJLOSJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |
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